![molecular formula C17H16BrN3O3S B2718359 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1039433-07-2](/img/structure/B2718359.png)

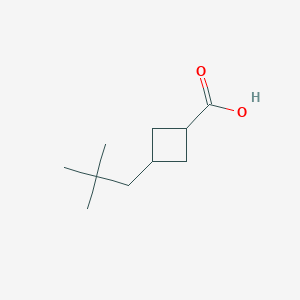

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds such as benzo[d]imidazo[2,1-b]thiazoles have been used in various chemical reactions . The presence of multiple functional groups in the molecule suggests that it could participate in a variety of chemical reactions.Wissenschaftliche Forschungsanwendungen

Electrophilic Substitution Reactions and Synthesis

Research on benzo[b]thiophen derivatives, such as the study by Clarke, Scrowston, and Sutton (1973), explores electrophilic substitution reactions, including bromination and nitration, which are crucial for the synthesis of various compounds. These methods can be applied to synthesize complex molecules with specific functional groups, indicating a pathway for creating derivatives of complex thiazolium compounds (Clarke, Scrowston, & Sutton, 1973).

Reactions of Ring-Expanded Xanthines

The study on ring-expanded xanthines by Bhan and Hosmane (1993) discusses bromination and base-catalyzed reactions, providing insights into the structural modification of heterocyclic compounds. This research highlights the flexibility in modifying heterocyclic rings, which is relevant for designing thiazolium-based compounds with specific properties (Bhan & Hosmane, 1993).

Imaging Application of Sulfur and Nitrogen Compounds

Wen's (2000) research on the effects of sulfur and nitrogen-containing compounds on the imaging process of silver halide demonstrates the application of such compounds in photographic science. This indicates the potential of thiazolium compounds in imaging technologies (Wen, 2000).

Synthesis and Antihyperglycemic Evaluation

Research on thiazolylmethoxyphenyl pyrimidines by Bhosle et al. (2015) evaluates the antihyperglycemic activity of synthesized compounds. This suggests the utility of thiazolium compounds in medicinal chemistry, specifically in the development of treatments for conditions like diabetes (Bhosle, Deshmukh, Pal, Srivastava, & Mane, 2015).

Structural Studies on Aminoimidazolinium Bromides

Dobrowolski et al. (2007) conducted structural studies on aminoimidazolinium bromides, focusing on the tautomer preference of the aminoimidazoline moiety. This research is essential for understanding the structural aspects and stability of thiazolium and imidazolium compounds, which could influence their scientific applications (Dobrowolski, Cyrański, Pisklak, Wawer, & Matosiuk, 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-nitrophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N3O3S.BrH/c21-17(13-6-8-15(9-7-13)20(22)23)12-18(14-4-2-1-3-5-14)16-19(17)10-11-24-16;/h1-9,21H,10-12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVMYNPSHRSOKS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2718277.png)

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2718285.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2718287.png)

![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)

![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)

![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)